Biological Target Spectrum: Double Bond Switches Amino Acid Antagonism from Isoleucine-Selective to Dual Isoleucine/Valine Inhibition
In a direct head-to-head comparison using Escherichia coli strain 10586, 2-cyclopentene-1-glycine (the unsaturated target compound) inhibits the utilization of both isoleucine and valine competitively, with toxicity reversed only by a mixture of both amino acids, not by either alone. In contrast, the saturated analog cyclopentaneglycine specifically antagonizes isoleucine utilization only [1][2]. This qualitative difference in target spectrum arises from the increased planarity of the cyclopentene ring, which allows the glycine derivative to compete with valine-utilizing enzymes in addition to isoleucine-utilizing enzymes [1].
| Evidence Dimension | Amino acid antagonism spectrum in E. coli 10586 growth inhibition assay |
|---|---|
| Target Compound Data | 2-Cyclopentene-1-glycine: inhibits utilization of BOTH isoleucine AND valine; toxicity reversed only by isoleucine + valine mixture, not by either alone |
| Comparator Or Baseline | Cyclopentaneglycine (saturated analog): specifically antagonizes isoleucine utilization ONLY; does not affect valine utilization |
| Quantified Difference | Qualitative switch: single-target (isoleucine only) → dual-target (isoleucine + valine) upon introduction of the endocyclic double bond |
| Conditions | E. coli strain 10586 growth inhibition assay; amino acid reversal experiments |
Why This Matters
For researchers designing peptidomimetic inhibitors or studying amino acid transport antagonism, this compound provides a broader inhibition spectrum that cannot be replicated by the saturated analog, enabling distinct experimental paradigms.
- [1] Gipson RM, Skinner CG, Shive W. Relationship of structure to biological activity of some unsaturated derivatives of cyclopentaneglycine. Arch Biochem Biophys. 1965;111:264-269. View Source
- [2] Dennis RL, Plant WJ, Skinner CG, Sutherland GL, Shive W. Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. J Am Chem Soc. 1955;77:2362-2364. View Source
